2-(5-Iodo-indol-1-yl)-ethanol
Overview
Description
2-(5-Iodo-indol-1-yl)-ethanol, also known as 5-iodoindole-2-ethanol or 5-iodoindole-2-ethanol, is an organic compound belonging to the class of compounds known as indoles. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory agents, and antiviral agents. The compound has also been used in the synthesis of various other compounds, such as polymers and dyes.
Scientific Research Applications
Eco-Friendly Synthesis Methods
One study highlights an eco-friendly approach to synthesizing pharmaceutically relevant compounds, which could be applied to similar indole derivatives like "2-(5-Iodo-indol-1-yl)-ethanol". The research demonstrates the use of sulfamic acid as an organo-catalyst in aqueous ethanol for the synthesis of functionalized indolinones and acenaphthylenone derivatives under mild conditions, showcasing potential eco-friendly synthetic routes (Brahmachari & Banerjee, 2014).
Protective Groups in Polymer Chemistry
Another application found in the literature involves the use of 2-(pyridin-2-yl)ethanol as a protective group for methacrylic acid, which can be selectively removed after polymerization. This study suggests the broader utility of ethanol-based protecting groups in polymer synthesis, which could be relevant for modifying or protecting indole derivatives during complex synthetic processes (Elladiou & Patrickios, 2012).
Advances in Indole Functionalization
Research on the sulfenylation of indoles mediated by iodine in ethanol presents new pathways for the functionalization of indole derivatives. This method allows for the efficient preparation of sulfanyl-indoles under environmentally friendly conditions, hinting at potential methodologies for the functionalization of "2-(5-Iodo-indol-1-yl)-ethanol" (Katrun et al., 2014).
Colorimetric Ethanol Sensors
A study focusing on the development of colorimetric sensors for ethanol solutions showcases the application of photonic crystals for detecting ethanol/water mixtures. This research might offer insight into novel applications for ethanol derivatives in sensing technologies (Yu et al., 2019).
Alcohol Combustion Chemistry
Investigations into the combustion chemistry of alcohols, including ethanol, explore their potential as renewable energy sources. This body of work provides an overview of alcohol fuels' ignition, flame propagation, and emissions characteristics, which could inform research into novel fuel additives or energy sources based on ethanol derivatives (Sarathy et al., 2014).
properties
IUPAC Name |
2-(5-iodoindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAUNWDMLVWKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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